molecular formula C11H11NO2 B1589053 Methyl 7-methyl-1H-indole-5-carboxylate CAS No. 180624-25-3

Methyl 7-methyl-1H-indole-5-carboxylate

Cat. No. B1589053
M. Wt: 189.21 g/mol
InChI Key: MGOHUBDYDVDLNT-UHFFFAOYSA-N
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Description

“Methyl 7-methyl-1H-indole-5-carboxylate” is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid . It has been used as a reactant in various processes such as the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .


Synthesis Analysis

The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .


Molecular Structure Analysis

The molecular formula of “Methyl 7-methyl-1H-indole-5-carboxylate” is C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .


Chemical Reactions Analysis

“Methyl 7-methyl-1H-indole-5-carboxylate” has been used as a reactant in various chemical reactions. These include its use in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .


Physical And Chemical Properties Analysis

“Methyl 7-methyl-1H-indole-5-carboxylate” has a molecular formula of C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .

Scientific Research Applications

Synthesis of Conformationally Constrained Derivatives

Research by Horwell et al. (1994) focused on synthesizing novel 3,4-fused tryptophan analogues, including compounds similar to methyl 7-methyl-1H-indole-5-carboxylate. These derivatives, designed for peptide and peptoid conformation elucidation, feature a ring that limits the conformational flexibility of the side chain while leaving amine and carboxylic acid groups free for further derivatization (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Spectroscopic and Computational Studies

Almutairi et al. (2017) conducted spectroscopic profiling and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a compound related to methyl 7-methyl-1H-indole-5-carboxylate. Their study provided insights into the electronic nature, vibrational modes, UV-visible spectrum, and non-linear optical properties of MMIC, using FT-IR, FT-Raman, and UV spectroscopy (Almutairi et al., 2017).

Antagonist Synthesis for Biological Testing

Isherwood et al. (2012) described the efficient synthesis of a potent 5-HT6 antagonist derived from an epiminocyclohept[b]indole scaffold, which is structurally related to methyl 7-methyl-1H-indole-5-carboxylate. This work facilitated multi-gram scale production for advanced biological testing (Isherwood et al., 2012).

Cytotoxic Mannopyranosides of Indole Alkaloids

Hu et al. (2014) isolated new mannopyranosides of indole alkaloids from Zanthoxylum nitidum, including compounds structurally related to methyl 7-methyl-1H-indole-5-carboxylate. These alkaloids demonstrated significant cytotoxicities against tumor cell lines (Hu, Shi, Mao, Chen, & Li, 2014).

Synthesis of Indole Derivatives

Akbari and Faryabi (2023) reported a novel method for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives, which are related to methyl 7-methyl-1H-indole-5-carboxylate. This method featured cross-dehydrogenative coupling and highlighted the reactivity of these molecules (Akbari & Faryabi, 2023).

Safety And Hazards

“Methyl 7-methyl-1H-indole-5-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 7-methyl-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-9(11(13)14-2)6-8-3-4-12-10(7)8/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOHUBDYDVDLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441373
Record name Methyl 7-methyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-methyl-1H-indole-5-carboxylate

CAS RN

180624-25-3
Record name Methyl 7-methyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Ezquerra, C Pedregal, C Lamas… - The Journal of …, 1996 - ACS Publications
Upon reaction with IPy 2 BF 4 , 4-substituted anilines give regioselectively the corresponding o-iodoanilines in nearly quantitative yield, in a process that can be carried out on a …
Number of citations: 261 pubs.acs.org

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